Product packaging for BCPO, AldrichCPR(Cat. No.:)

BCPO, AldrichCPR

Cat. No.: B12046364
M. Wt: 608.7 g/mol
InChI Key: QBKVPXLLGMSPNX-UHFFFAOYSA-N
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Description

Contextualization of Organic Light-Emitting Diodes (OLEDs) and Host Material Evolution

OLEDs function by passing an electric current through a thin film of organic compounds sandwiched between two electrodes. When a voltage is applied, electrons are injected from the cathode and holes from the anode, which then migrate through respective transport layers to the emissive layer. Here, they recombine to form excitons (bound electron-hole pairs), which subsequently decay radiatively, emitting light. The efficiency and color of this emitted light depend critically on the materials used, particularly the emissive dopant and the surrounding host material.

The development of host materials has paralleled the evolution of OLED emitters. Early fluorescent OLEDs utilized host materials that primarily facilitated charge transport and ensured good film morphology. The advent of phosphorescent OLEDs (PHOLEDs), which can harvest both singlet and triplet excitons, necessitated host materials with higher triplet energy levels to prevent energy back-transfer and quenching from the phosphorescent dopant. More recently, Thermally Activated Delayed Fluorescence (TADF) OLEDs have also emerged, requiring host materials that can support efficient reverse intersystem crossing (RISC) and manage exciton (B1674681) dynamics. This progression has driven the development of materials with tailored electronic properties, improved thermal stability, and enhanced charge transport capabilities.

Significance of Bipolar Host Materials in High-Performance OLED Architectures

Bipolar host materials are designed to possess both hole-transporting (electron-donating) and electron-transporting (electron-accepting) characteristics. This dual functionality is crucial for achieving high-performance OLEDs. In the emissive layer, balanced injection and transport of both holes and electrons ensure that charge recombination occurs efficiently within the desired region, maximizing exciton formation on the dopant molecules. Unipolar hosts, which predominantly transport either holes or electrons, can lead to charge imbalance, recombination zone imbalance, and increased efficiency roll-off at higher brightness levels.

The balanced charge transport provided by bipolar hosts contributes to several key performance enhancements:

Improved Recombination Efficiency: By facilitating the meeting of holes and electrons, bipolar hosts maximize the rate of exciton formation.

Reduced Efficiency Roll-off: Efficient charge balance helps maintain high efficiency even at high current densities, mitigating losses due to exciton-exciton annihilation and charge imbalance.

Efficient Energy Transfer: For phosphorescent and TADF emitters, bipolar hosts with appropriate energy levels ensure efficient triplet energy transfer from the host to the emitter.

Overview of Bis-4-(N-carbazolyl)phenyl)phenylphosphine Oxide (BCPO) in Contemporary Organic Electronics Research

Bis-4-(N-carbazolyl)phenyl)phenylphosphine Oxide, commonly known by its acronym BCPO (CAS number: 1233407-28-7), has emerged as a prominent bipolar host material in contemporary organic electronics research ossila.comnoctiluca.euguidechem.comrsc.org. Its molecular structure is strategically designed to incorporate electron-donating carbazole (B46965) units and an electron-withdrawing phenylphosphine (B1580520) oxide core ossila.comnoctiluca.euguidechem.comrsc.org. This molecular architecture endows BCPO with inherent bipolar charge transport properties, enabling it to efficiently transport both holes and electrons ossila.comnoctiluca.eursc.org.

BCPO is characterized by a high triplet energy (ET) of approximately 3.01 eV and a high glass transition temperature (Tg) of 137 °C ossila.comguidechem.com. The high triplet energy is particularly advantageous for hosting blue phosphorescent emitters, as it prevents energy transfer from the emitter back to the host, thus maintaining high emission efficiency ossila.comdoi.org. Its thermal stability, indicated by its high Tg, is crucial for device longevity and operational stability under thermal stress ossila.comnoctiluca.eunoctiluca.eu. Research has demonstrated BCPO's versatility as a universal host material for blue, green, and red phosphorescent OLEDs, as well as for TADF devices, owing to its balanced charge transport and suitable energy levels (HOMO ≈ 5.8 eV, LUMO ≈ 2.2 eV) ossila.comnoctiluca.eu. The "AldrichCPR" designation likely refers to a specific product grade or catalog identifier for BCPO, commonly sourced from suppliers like Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com.

Rationale and Scope for In-Depth Academic Investigation of BCPO

The continuous demand for higher efficiency, longer lifetime, and improved color purity in OLED displays and lighting necessitates the development and thorough understanding of advanced materials. BCPO represents a significant class of bipolar host materials that address key challenges in OLED performance. Its unique combination of bipolar charge transport, high triplet energy, and thermal stability makes it a compelling subject for academic investigation.

The rationale for an in-depth study of BCPO lies in its potential to optimize device architectures and push the boundaries of OLED performance. Understanding its precise role in charge recombination, energy transfer dynamics, and its impact on device stability is critical for further material design and device engineering. This article aims to provide a comprehensive overview of BCPO, focusing on its fundamental properties, its application as a bipolar host material in various OLED architectures, and its reported performance metrics in scientific literature, strictly adhering to the outlined scope.

Compound List

BCPO: Bis-4-(N-carbazolyl)phenyl)phenylphosphine Oxide

CBP: 4,4′-Bis(N-carbazolyl)-2,2′-biphenyl

mCP: 1,3-Bis(N-carbazolyl)benzene

FIrpic: Bis(4,6-difluorophenyl)pyridinato-N,C2iridium(III)

Ir(ppy)3: Tris(2-phenylpyridine)iridium(III)

Ir(piq)2(acac): Bis(1-phenylisoquinoline)(acetylacetonate)iridium(III)

4CzIPN: 1,2,4,5-tetracyanobenzene derivative with carbazole units

TCTA: 4,4′,4′′-Tris(N-carbazolyl)triphenylamine

NPB: N,N′-Di(1-naphthyl)-N,N′-diphenylbenzidine

Alq3: Tris(8-hydroxyquinolinato)aluminum

BCP: 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline

PO-T2T: Phosphine (B1218219) oxide-based molecule (often used in exciplex hosts)

CDBP: Carbazole-based donor molecule (often used in exciplex hosts)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H29N2OP B12046364 BCPO, AldrichCPR

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C42H29N2OP

Molecular Weight

608.7 g/mol

IUPAC Name

9-[4-[(4-carbazol-9-ylphenyl)-phenylphosphoryl]phenyl]carbazole

InChI

InChI=1S/C42H29N2OP/c45-46(32-12-2-1-3-13-32,33-26-22-30(23-27-33)43-39-18-8-4-14-35(39)36-15-5-9-19-40(36)43)34-28-24-31(25-29-34)44-41-20-10-6-16-37(41)38-17-7-11-21-42(38)44/h1-29H

InChI Key

QBKVPXLLGMSPNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Bcpo

Exploration of Synthetic Routes for Phosphine (B1218219) Oxide-Carbazole Hybrid Systems

The construction of hybrid systems incorporating both phosphine oxide and carbazole (B46965) moieties, such as BCPO, can be achieved through several established synthetic strategies. These routes primarily focus on the efficient formation of the C-N bond between the carbazole unit and the phenylphosphine (B1580520) oxide core.

One of the most common and historically significant methods is the Ullmann condensation , a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. nih.govresearchgate.net In the context of BCPO synthesis, this would involve the reaction of a dihalogenated triphenylphosphine oxide derivative with carbazole. While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, which can lead to challenges in product purification and environmental concerns. researchgate.net Modern advancements have introduced ligands that allow for milder reaction conditions.

A more contemporary and widely used alternative is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction offers a more versatile and efficient route to C-N bond formation under milder conditions and with greater functional group tolerance compared to the Ullmann reaction. nih.govnih.gov The synthesis of carbazole derivatives through this method is well-documented and can be applied to the production of BCPO. nih.gov

Other synthetic strategies for forming the carbazole ring system itself, which could be adapted for precursors, include the Borsche-Drechsel cyclization and the Bucherer carbazole synthesis. nih.gov Additionally, rhodium-catalyzed intramolecular C-H amination of substituted biphenyls presents a modern approach to constructing the carbazole skeleton. nih.govnih.gov

The following table summarizes the key features of the primary synthetic routes for phosphine oxide-carbazole hybrids:

Synthetic RouteCatalystTypical ConditionsAdvantagesDisadvantages
Ullmann Condensation Copper (Cu)High temperature, polar solventsLower cost catalystHarsh conditions, stoichiometric copper, potential for side reactions
Buchwald-Hartwig Amination Palladium (Pd)Moderate temperature, various solventsHigh yields, good functional group tolerance, milder conditionsHigher cost catalyst, air-sensitive reagents
Rhodium-Catalyzed C-H Amination Rhodium (Rh)Moderate temperatureHigh efficiency, atom economyHigh cost of catalyst

Precursor Selection and Optimization of Reaction Conditions for BCPO Synthesis

The successful synthesis of BCPO relies heavily on the appropriate selection of precursors and the meticulous optimization of reaction parameters.

Precursor Selection: The most logical synthetic disconnection for BCPO points to two primary precursors:

Bis(4-halophenyl)phenylphosphine oxide: This molecule serves as the electrophilic core. The halogen is typically bromine or iodine, with bromides often offering a good balance of reactivity and stability. Bis(4-bromophenyl)phenylphosphine oxide is a key intermediate that can be synthesized through various organophosphorus chemistry routes. researchgate.netcymitquimica.comtcichemicals.com

Carbazole: This serves as the nucleophile, providing the electron-donating carbazolyl moieties. Carbazole is a commercially available starting material. chemicalbook.commdpi.com

Optimization of Reaction Conditions: To maximize the yield and purity of BCPO, several reaction parameters must be optimized. This process is crucial for both laboratory-scale synthesis and potential industrial production.

Catalyst and Ligand: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of phosphine ligand is critical. Different ligands can significantly impact reaction rates and yields. semanticscholar.org For Ullmann couplings, the source of copper and the use of accelerating ligands are important considerations. researchgate.net

Base: A suitable base is required to deprotonate the carbazole nitrogen, forming the active nucleophile. Common bases include sodium or potassium tert-butoxide, and inorganic bases like potassium carbonate. The strength and solubility of the base can influence the reaction outcome.

Solvent: The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. High-boiling aromatic solvents like toluene or xylene are often used for high-temperature reactions.

Temperature and Reaction Time: These parameters are interdependent and must be optimized to ensure complete reaction while minimizing the formation of degradation byproducts.

The following table provides a hypothetical example of reaction conditions for the synthesis of a similar compound, 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), via Ullmann coupling, which can serve as a starting point for optimizing BCPO synthesis. chemicalbook.com

ParameterCondition
Reactants4,4'-Diiodobiphenyl, Carbazole
CatalystCopper powder
BasePotassium carbonate
Solvent1,3-Diisopropylbenzene
TemperatureReflux
Reaction Time30 hours

Advanced Purification and Characterization Techniques for Research-Grade BCPO

Achieving the high purity required for electronic applications necessitates advanced purification and characterization techniques.

Purification:

Column Chromatography: This is a standard laboratory technique to separate the desired product from unreacted starting materials, catalyst residues, and byproducts. chemicalbook.com

Recrystallization: This method is effective for removing impurities with different solubilities. chemicalbook.com

Train Sublimation: For organic electronic materials like BCPO, train sublimation under high vacuum is the gold standard for purification. nih.govchim.it This process removes non-volatile impurities and can separate compounds with different sublimation temperatures, leading to very high purity levels. chim.it

Characterization: A suite of analytical techniques is employed to confirm the identity and purity of the synthesized BCPO.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for elucidating the molecular structure of BCPO. researchgate.netmdpi.comnih.govnih.govosti.gov The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms. The ³¹P NMR spectrum is particularly diagnostic for phosphine oxides. researchgate.netnih.gov

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the BCPO molecule, such as the P=O stretch of the phosphine oxide and the aromatic C-H and C-N vibrations. mdpi.commdpi.com

Elemental Analysis: This provides the percentage composition of carbon, hydrogen, nitrogen, and phosphorus, which can be compared to the calculated theoretical values to verify the empirical formula. mdpi.com

The table below outlines the expected characterization data for BCPO.

TechniqueExpected Observations
¹H NMR Aromatic protons from the carbazole and phenylphosphine oxide moieties in the expected chemical shift regions and with appropriate integration.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule. mdpi.com
³¹P NMR A single peak in the chemical shift range characteristic of triarylphosphine oxides. researchgate.netnih.gov
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of BCPO (C₄₂H₂₉N₂OP).
IR Spectroscopy Characteristic absorption bands for P=O, C-N, and aromatic C-H bonds.

Scalability Considerations for Laboratory and Potential Industrial Production of BCPO

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Reaction Conditions: High temperatures and long reaction times, which may be feasible in a lab, can be energy-intensive and costly on a large scale. nih.gov The use of high-pressure equipment may also be necessary, adding to the complexity and cost.

Process Safety: The handling of large quantities of flammable solvents and potentially reactive reagents requires stringent safety protocols. The thermal stability of intermediates and the final product must be assessed to prevent runaway reactions.

Product Isolation and Purification: Methods like column chromatography are often not practical for large-scale production. Alternative purification methods such as large-scale crystallization or sublimation must be developed.

Waste Management: The disposal of solvent waste and byproducts is a major environmental and cost consideration in industrial synthesis.

The table below highlights key scalability challenges and potential solutions.

ChallengePotential Solution
High Catalyst Cost (Pd, Rh) Use of more cost-effective catalysts (e.g., copper), catalyst recycling, or developing catalyst systems with very high turnover numbers.
Harsh Reaction Conditions Development of more efficient catalysts and ligands that allow for lower temperatures and pressures.
Difficult Purification Optimization of reaction conditions to minimize byproduct formation, development of scalable crystallization or sublimation procedures.
Waste Generation Use of solvent-free reaction conditions or recyclable solvents, and designing synthetic routes with high atom economy.

Green Chemistry Approaches in BCPO Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.comacsgcipr.org Applying these principles to BCPO synthesis can lead to more sustainable and environmentally friendly production methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reactions like C-H activation can offer high atom economy. nih.gov

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives, such as water or bio-based solvents, or performing reactions under solvent-free conditions. researchgate.netmdpi.com The use of less toxic and more readily available starting materials is also a key consideration.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The use of microwave or ultrasound irradiation can sometimes accelerate reactions and reduce energy requirements. researchgate.net

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Developing highly active and recyclable catalysts is a central goal of green chemistry. researchgate.net

Green Chemistry Metrics: The "greenness" of a synthetic route can be quantified using various metrics, such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). acsgcipr.orgrsc.orgresearchgate.net These metrics help in comparing the environmental impact of different synthetic pathways.

Green Chemistry PrincipleApplication in BCPO Synthesis
Prevention Optimize reaction to minimize waste generation.
Atom Economy Choose synthetic routes that maximize the incorporation of reactant atoms into the final product.
Less Hazardous Chemical Syntheses Use less toxic reagents and solvents.
Designing Safer Chemicals The inherent properties of BCPO are determined by its application, but its synthesis should be designed to be safe.
Safer Solvents and Auxiliaries Explore the use of greener solvents or solvent-free conditions. researchgate.netmdpi.com
Design for Energy Efficiency Develop synthetic routes that can be performed at lower temperatures and pressures.
Use of Renewable Feedstocks While challenging for this specific molecule, exploring bio-derived starting materials for parts of the structure could be a long-term goal.
Reduce Derivatives Avoid unnecessary protection and deprotection steps in the synthesis.
Catalysis Employ catalytic over stoichiometric reagents. researchgate.net
Design for Degradation Not directly applicable to the synthesis but relevant to the lifecycle of the material.
Real-time analysis for Pollution Prevention Implement in-process monitoring to control and minimize byproduct formation.
Inherently Safer Chemistry for Accident Prevention Choose reagents and conditions that minimize the risk of explosions, fires, and accidental releases.

By integrating these principles, the synthesis of BCPO can be made more sustainable, reducing its environmental footprint while maintaining high standards of quality and performance.

Electronic Structure and Photophysical Mechanisms of Bcpo

Computational Studies on Electronic Structure and Molecular Orbital Theory

Computational studies, often employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of organic semiconductors like BCPO aip.orgresearchgate.netaps.org. DFT calculations provide insights into the molecular orbital distribution, energy levels, and charge distribution within the molecule, which are critical for predicting its performance in electronic devices. For BCPO, these studies reveal its bipolar nature, stemming from the electron-withdrawing phenylphosphine (B1580520) oxide moiety and electron-donating carbazolyl groups ossila.comnoctiluca.eu. The electronic structure analysis helps in understanding how charge carriers (holes and electrons) interact with the molecule and how energy is transferred and managed.

Investigation of Frontier Molecular Orbital (FMO) Energy Alignment in BCPO Systems

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of BCPO are pivotal for its function as a host material in OLEDs noctiluca.euumich.edu. These FMOs dictate the energy barriers for charge injection and transport, as well as the alignment with adjacent layers and emissive dopants noctiluca.eurutgers.edu. BCPO typically exhibits a HOMO level around -5.76 to -5.8 eV and a LUMO level around -2.19 to -2.2 eV ossila.comnoctiluca.eu. This specific energy level alignment facilitates balanced charge injection and transport, crucial for achieving high device efficiency and stability. The energy difference between the HOMO and LUMO, often referred to as the band gap, is also an important parameter influencing the material's optical and electronic properties umich.eduwuxibiology.com.

Triplet Exciton (B1674681) Management and Confinement Strategies Enabled by BCPO

BCPO is recognized for its high triplet energy (ET) of approximately 3.01 eV ossila.comresearchgate.net. This high triplet energy is a critical attribute for host materials in phosphorescent OLEDs (PHOLEDs), as it prevents the quenching of triplet excitons from the phosphorescent dopant by the host material aip.orgresearchgate.net. The phenylphosphine oxide group in BCPO's structure is thought to effectively isolate the carbazole (B46965) units, contributing to this high triplet energy. This characteristic allows BCPO to confine triplet excitons within the emissive layer, thereby enhancing the efficiency of light emission and preventing energy loss through Dexter energy transfer to the host aip.orgresearchgate.net.

Mechanisms of Balanced Charge Transport in BCPO-Based Organic Semiconductors

A key feature of BCPO is its ability to facilitate balanced charge transport, meaning it possesses comparable mobility for both holes and electrons ossila.comnoctiluca.eu. This bipolar charge transport capability is essential for ensuring that holes and electrons meet efficiently within the emissive layer to form excitons, thus maximizing the recombination rate and quantum efficiency of the OLED device noctiluca.eu. The molecular design of BCPO, with its electron-donating carbazole units and electron-withdrawing phosphine (B1218219) oxide core, contributes to its balanced charge transport properties. While specific mobility values are not consistently reported across all sources, the material's classification as a "bipolar host material" directly implies this balanced transport mechanism ossila.comnoctiluca.eu.

Intramolecular Charge Transfer Characteristics and Their Influence on Photophysics

The molecular structure of BCPO, with its distinct electron-donating and electron-withdrawing moieties, inherently suggests the potential for intramolecular charge transfer (ICT) characteristics beilstein-journals.orgtheses.fr. While BCPO is primarily utilized as a host material, the interplay between its donor and acceptor parts can influence its photophysical behavior, such as its absorption and emission spectra. The phenylphosphine oxide moiety can tune the electronic properties and potentially influence the excited-state dynamics, although the primary focus in literature is on its role in triplet energy and charge transport ossila.comnoctiluca.eud-nb.info. The efficient mediation of charge carriers and energy transfer within OLEDs is a direct consequence of its electronic structure and the resulting photophysical mechanisms.

Data Tables

PropertyValueUnitSource
CAS Number1233407-28-7- ossila.comnoctiluca.eu
Molecular FormulaC42H29N2OP- ossila.comnoctiluca.eu
Molecular Weight608.67 g/mol ossila.comnoctiluca.eu
Absorption (λmax)292nm ossila.comnoctiluca.eu
Fluorescence (λmax)388nm ossila.comnoctiluca.eu
HOMO-5.76 / -5.8eV ossila.comnoctiluca.eu
LUMO-2.19 / -2.2eV ossila.comnoctiluca.eu
Triplet Energy (ET)3.01eV ossila.comresearchgate.net
Glass Transition Temp (Tg)137°C ossila.com
Purity>99% (Sublimed, HPLC)- ossila.comnoctiluca.eu

Note: Energy values are approximate and may vary slightly depending on the computational method and experimental conditions.

Compound Name Table:

Common NameFull Chemical NameCAS Number
BCPOBis-4-(N-carbazolyl)phenyl)phenylphosphine oxide1233407-28-7

Bcpo As a Versatile Host Material in Organic Light Emitting Diodes Oleds

Role of Bipolarity in Optimizing Charge Recombination Zone and Device Efficiency

The bipolar nature of BCPO is fundamental to its success as a host material. In an OLED, light is generated through the recombination of electrons and holes within the emissive layer (EML). An ideal host material should facilitate the transport of both charge carriers to ensure a balanced charge flux within the EML. Materials that predominantly transport one type of charge carrier (unipolar) can lead to an imbalance, causing the recombination zone to shift towards one of the interfaces of the EML. This can result in efficiency losses and reduced device stability.

BCPO's structure, featuring both hole-transporting carbazole (B46965) units and an electron-transporting phenylphosphine (B1580520) oxide unit, allows for balanced injection and transport of both holes and electrons. ossila.comrsc.org This balanced charge transport helps to confine the charge recombination zone within the center of the emissive layer, away from the quenching effects that can occur at the interfaces with adjacent layers. By ensuring that a high number of injected electrons and holes meet and form excitons within the EML, the probability of radiative decay is increased, leading to higher device efficiency. nih.govmdpi.com The confinement of the recombination zone also contributes to a more stable and longer operational lifetime for the OLED.

Applications in Fluorescent OLEDs: Mechanisms of Energy Transfer and Emission Enhancement

BCPO serves as a universal host material, suitable for both fluorescent and phosphorescent emitters across the visible spectrum. ossila.com In fluorescent OLEDs, the host material plays a critical role in facilitating efficient energy transfer to the fluorescent guest (dopant) molecules.

When doped with a conventional fluorescent emitter, the primary mechanism of light emission is Förster Resonance Energy Transfer (FRET). After charge recombination on the BCPO host molecules forms singlet excitons, this energy is non-radiatively transferred to the guest emitter molecules, provided there is sufficient spectral overlap between the host's emission and the guest's absorption spectrum. BCPO's fluorescence emission maximum at 388 nm allows for efficient energy transfer to a variety of fluorescent dopants. ossila.com The high triplet energy of BCPO also helps to prevent reverse energy transfer from the dopant back to the host, ensuring that the energy is effectively utilized for light emission from the dopant.

BCPO is also widely used as a host for Thermally Activated Delayed Fluorescence (TADF) emitters, which represent a pathway to achieving 100% internal quantum efficiency in OLEDs without the use of heavy metals. ossila.commdpi.comenergy.gov In TADF-based devices, non-emissive triplet excitons can be converted into emissive singlet excitons through a process called reverse intersystem crossing (RISC). mdpi.comacs.org

The role of the BCPO host in this process is critical. Its high triplet energy ensures that the triplet energy of the host is higher than that of the TADF dopant, preventing triplet exciton (B1674681) quenching on the host and facilitating efficient harvesting of triplets on the dopant. ossila.com The bipolar nature of BCPO also helps to create a suitable environment for the charge-transfer states of the TADF emitter, which are crucial for an efficient RISC process. By hosting TADF emitters, BCPO enables the fabrication of highly efficient fluorescent OLEDs that can overcome the 25% internal quantum efficiency limit of conventional fluorescent devices. laserfocusworld.com Research has shown that TADF-sensitized fluorescence OLEDs can achieve very high external quantum efficiencies (EQE), with some deep-blue devices reaching up to 37.9%. researchgate.net

Device TypeEmitter TypeHost MaterialMaximum External Quantum Efficiency (EQE)
Blue OLEDTADF-26.6% researchgate.net
Deep-Blue OLEDTADF-sensitized fluorescence-37.9% researchgate.net
Blue TADF OLED2CzPNo-CzCN14.98% rsc.org

Applications in Phosphorescent OLEDs: Triplet Exciton Harvesting and Radiative Decay

Phosphorescent OLEDs (PhOLEDs) can theoretically achieve 100% internal quantum efficiency by harvesting both singlet (25%) and triplet (75%) excitons. laserfocusworld.comresearchgate.net The choice of host material is paramount for the performance of PhOLEDs, and BCPO's properties make it an excellent candidate.

The primary requirement for a phosphorescent host is a triplet energy level higher than that of the phosphorescent dopant to ensure efficient and exothermic Dexter energy transfer. BCPO's high triplet energy of 3.01 eV allows it to effectively confine triplet excitons on the guest emitter molecules, preventing energy back-transfer and non-radiative decay. ossila.com

BCPO's high triplet energy makes it a "universal host," capable of hosting phosphorescent emitters across the entire visible spectrum. ossila.com It can efficiently host high-energy blue phosphors, which is often a challenge for host materials with lower triplet energies. Its versatility extends to green and red phosphors as well, allowing for the fabrication of high-efficiency monochrome and white PhOLEDs using a single host material, which can simplify the device architecture. ossila.comrsc.org

Device ColorHost MaterialEmitterMax. Luminance (cd/m²)
BlueBCPOFIr628,718 ossila.com
Bluem-CzCNFIrpic- rsc.org
Green3-CzDPz-- nih.gov
Red2TRZ-TP-ICz-- mdpi.com

Maximizing the external quantum efficiency (EQE) in BCPO-based PhOLEDs involves several strategies. The bipolar nature of BCPO is a key starting point, as it balances the charge carrier flux and optimizes the location of the recombination zone. nih.gov Further strategies include:

Optimizing Dopant Concentration: The concentration of the phosphorescent guest in the BCPO host must be carefully controlled to balance efficient energy transfer with the avoidance of concentration quenching, where emitter molecules aggregate and form non-radiative decay pathways.

Device Architecture Engineering: The thicknesses and composition of adjacent layers, such as hole and electron transport layers, are optimized to ensure efficient charge injection into the BCPO emissive layer. This reduces the driving voltage and improves power efficiency. nih.gov

Interfacial Layers: Introducing thin interlayers can improve charge injection and block excitons from diffusing out of the emissive layer, further confining them and increasing the probability of radiative decay.

By employing these strategies, PhOLEDs using bipolar hosts have achieved high EQEs. For example, blue phosphorescent OLEDs with a bipolar host have demonstrated an EQE of 23.14%, while green devices have reached 29.0%. rsc.orgnih.gov

Compound Names

AbbreviationFull Chemical Name
BCPOBis(4-(N-carbazolyl)phenyl)phenylphosphine oxide
TADFThermally Activated Delayed Fluorescence
OLEDOrganic Light-Emitting Diode
PhOLEDPhosphorescent Organic Light-Emitting Diode
EQEExternal Quantum Efficiency
FRETFörster Resonance Energy Transfer
RISCReverse Intersystem Crossing
FIr6Iridium(III)bis(4,6-(difluorophenyl)pyridinato-N,C2')picolinate
2CzPN1,2-bis(carbazol-9-yl)-4,5-dicyanobenzene
m-CzCN3-(3-(9H-Carbazol-9-yl)phenyl)benzonitrile
o-CzCN2-(2-(9H-Carbazol-9-yl)phenyl)benzonitrile
3-CzDPz5-(9-phenyl-9H-carbazol-3-yl)-1,3-dipyrazolbenzene
2TRZ-TP-ICz3,9-di-tert-butyl-5,7-bis(5'-(4,6-diphenyl-1,3,5-triazin-2-yl)-[1,1':3',1"-terphenyl]-2'-yl)-5,7-dihydroindolo[2,3-b]carbazole

Device Architecture Design and Optimization Employing BCPO

Multilayer OLED Fabrication and Interfacial Engineering

Modern OLEDs are complex structures comprising multiple organic layers, each serving a specific function in the process of light emission. researchgate.net This multilayer architecture is essential for optimizing charge injection, transport, and recombination within the emissive layer (EML). researchgate.net The fabrication of these devices is a meticulous process, often involving techniques like vacuum thermal evaporation to deposit the various organic layers and the metal cathode in a high-vacuum environment. researchgate.net

A typical device architecture employing BCPO as a host material in the emissive layer is as follows: Indium Tin Oxide (ITO) / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) with BCPO and a phosphorescent dopant / Hole Blocking Layer (HBL) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode. The choice of materials for the charge-transporting and injection layers is critical for efficient device operation. rsc.org

Interfacial engineering is of paramount importance in multilayer OLEDs as the interfaces between different organic layers and between the organic layers and the electrodes can significantly impact device performance. mdpi.com Mismatches in energy levels at these interfaces can create energy barriers that impede charge injection and transport, leading to higher operating voltages and reduced efficiency. mdpi.com Effective interfacial engineering aims to minimize these energy barriers, often through the introduction of specialized interlayer materials. mdpi.com While specific interfacial engineering strategies for BCPO-based devices are not extensively detailed in publicly available research, the general principles of selecting appropriate adjacent layers with well-matched energy levels are crucial for optimizing charge balance within the BCPO-hosted emissive layer.

Impact of BCPO Layer Thickness and Morphology on Device Performance

The thickness of the BCPO-containing emissive layer is a critical parameter that directly influences several key performance metrics of an OLED, including its efficiency, brightness, and color stability. mdpi.com Optimizing the EML thickness is a crucial step in device design, as a layer that is too thin may not provide sufficient space for efficient exciton formation, while a layer that is too thick can lead to an increase in the driving voltage and potential shifts in the recombination zone. mdpi.comaip.org Research has shown that for OLEDs in general, varying the thickness of the emissive layer can significantly affect device performance. mdpi.com For instance, a comprehensive simulation model for a trilayer OLED structure indicated that a 50 nm thick emissive layer could result in a luminance of 10,000 cd/m². mdpi.com

EML Thickness (nm)Current Efficiency (cd/A)Power Efficiency (lm/W)Turn-on Voltage (V)External Quantum Efficiency (%)
10LowerLowerLowerLower
20ModerateModerateModerateModerate
30OptimalOptimalModerateOptimal
40Slightly ReducedReducedHigherSlightly Reduced
50ReducedSignificantly ReducedHigherReduced

This table represents a generalized trend based on OLED research and is for illustrative purposes only, as specific experimental data for BCPO was not available.

The morphology of the BCPO thin film also plays a critical role in device performance. osti.gov The arrangement and packing of the BCPO molecules in the solid state can influence charge transport properties and the stability of the film. osti.gov A uniform, amorphous morphology is generally desirable for the host material to prevent issues like crystallization, which can lead to device degradation and the formation of current leakage pathways. umich.edu The morphology of organic semiconductor films can be influenced by various factors during the fabrication process, such as the deposition rate and substrate temperature. researchgate.net While detailed studies on the specific morphology of BCPO films and their direct correlation with OLED performance are limited, the principles of controlling film morphology to enhance charge transport and device stability are well-established in the field of organic electronics. osti.gov

Advanced Oled Device Performance and Stability Metrics with Bcpo

Spectroscopic Analysis of Emission Characteristics: Color Purity, Spectral Breadth, and Brightness

The emission characteristics of an Organic Light-Emitting Diode (OLED) are defined by several key spectroscopic metrics: color purity, spectral breadth, and brightness. While the color purity, often defined by the Commission Internationale de l'Éclairage (CIE) coordinates, and the spectral breadth, measured by the full width at half maximum (FWHM), are primarily determined by the emissive dopant, the host material plays an indispensable role in maximizing the device's potential brightness, or luminance.

BCPO has demonstrated its capability as a high-performance host material, enabling the fabrication of exceptionally bright OLEDs. In a device structure utilizing BCPO as the host for the sky-blue phosphorescent emitter Iridium(III)bis[4,6-(di-fluorophenyl)-pyridinato-N,C2']picolinate (FIrpic), a maximum luminance of 35,600 cd/m² was achieved. ossila.com This high brightness is a direct result of the efficient charge transport and exciton (B1674681) confinement provided by the BCPO host, allowing the emitter to perform at its peak capacity. The device also achieved a high maximum external quantum efficiency (EQE) of 23.1%, a current efficiency of 49.1 cd/A, and a power efficiency of 41.8 lm/W. ossila.com

Operational Lifespan and Degradation Mechanisms in BCPO-Based OLEDs

The operational lifespan is a critical parameter for the commercial viability of OLEDs. Degradation can occur through various intrinsic and extrinsic pathways, leading to a decrease in luminance and efficiency over time. Intrinsic degradation mechanisms include the formation of non-emissive species from reactive excitons, chemical breakdown of the organic materials, and morphological changes in the thin films.

A key factor in ensuring a long operational lifespan is the thermal and morphological stability of the materials used. Organic materials in OLEDs are typically in an amorphous glassy state, and operational heat can cause them to undergo crystallization or other morphological changes, leading to device failure. The resistance to such changes is characterized by the glass transition temperature (Tg).

BCPO exhibits excellent thermal stability, with a high glass transition temperature (Tg) of 137 °C. ossila.com This high Tg ensures that the amorphous film morphology of BCPO is maintained even under the thermal stress of device operation, preventing the formation of crystalline domains that can act as quenching sites or create electrical shorts. This inherent stability is crucial for fabricating durable and reliable OLED devices.

Efficient light emission in phosphorescent OLEDs relies on the effective harvesting of triplet excitons. This requires the host material to have a triplet energy level (ET) higher than that of the phosphorescent emitter to prevent energy back-transfer, a non-radiative decay pathway that quenches emission.

BCPO is specifically designed to address this challenge, possessing a high triplet energy of 3.01 eV. ossila.com This is achieved through its unique molecular structure, where a central phenylphosphine (B1580520) oxide group acts as an electronic spacer, effectively cutting off the π-conjugation between the two N-phenyl carbazole (B46965) units. ossila.com This molecular design ensures that the high triplet energy of the carbazole moieties is maintained, making BCPO an ideal host for high-energy blue phosphorescent emitters. By efficiently confining triplet excitons on the emitter molecule, BCPO minimizes non-radiative recombination, thereby maximizing the device's quantum efficiency. Furthermore, this robust molecular architecture enhances chemical stability, mitigating degradation pathways such as the exocyclic C–N bond cleavage that can occur in other host materials like CBP under UV irradiation. nih.gov

Comparative Analysis with Established Organic Host Materials (e.g., CBP, mCBP)

To evaluate the advantages of BCPO, its properties and performance must be compared against established, widely-used host materials such as 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) and its isomer, 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl (mCBP).

BCPO's triplet energy of 3.01 eV is substantially higher than that of CBP (~2.6 eV) and mCBP (~2.8 eV). ossila.comossila.comossila.com This higher triplet energy is critical for efficiently hosting blue phosphors, preventing energy loss and ensuring high efficiency. Additionally, BCPO's glass transition temperature of 137 °C signifies superior thermal stability compared to CBP. ossila.com

PropertyBCPOCBPmCBP
HOMO Level (eV)5.76 ossila.com6.0 filgen.jp6.0 ossila.com
LUMO Level (eV)2.19 ossila.com2.9 filgen.jp2.4 ossila.com
Triplet Energy (ET) (eV)3.01 ossila.com2.6 ossila.com2.8 ossila.com
Glass Transition Temp. (Tg) (°C)137 ossila.comData Not AvailableData Not Available

The superior physical properties of BCPO translate directly into enhanced device performance. When benchmarked against devices using CBP and mCBP, BCPO-based OLEDs demonstrate the potential for higher efficiencies. While direct comparison is challenging due to variations in device architecture across different studies, the reported metrics indicate a clear advantage for BCPO.

For instance, a sky-blue PHOLED using BCPO as the host achieved a maximum current efficiency of 49.1 cd/A and an EQE of 23.1%. ossila.com In comparison, a green phosphorescent device using a standard CBP host reached a current efficiency of 42 cd/A, while a blue device with an mCP host (a material with a similar meta-linkage to mCBP) showed an efficiency of 11.1 cd/A. researchgate.netresearchgate.net The combination of high triplet energy and excellent thermal stability in BCPO is the primary driver for this performance gap, leading to better exciton confinement and improved device durability.

Host MaterialEmitter TypeMax. Current Efficiency (cd/A)Max. EQE (%)Max. Power Efficiency (lm/W)Max. Luminance (cd/m²)
BCPO ossila.comSky-Blue Phosphorescent (FIrpic)49.123.141.835,600
CBP researchgate.netGreen Phosphorescent (Ir(ppy)3)42.0Data Not Available18.8Data Not Available
mCP* researchgate.netBlue Phosphorescent (FIrpic)11.14.66Data Not AvailableData Not Available

*mCP (1,3-bis(carbazol-9-yl)benzene) is used as a proxy for mCBP due to its similar meta-linkage and use as a blue phosphorescent host.

Emerging Research Avenues and Future Prospects of Bcpo

Exploration of BCPO and Its Derivatives in Other Organic Electronic Devices (e.g., Organic Photovoltaics, Organic Thermoelectrics)

While BCPO is well-established in OLEDs, its unique electronic structure, combining hole-transporting carbazole (B46965) units with an electron-transporting phosphine (B1218219) oxide core, makes it an intriguing candidate for other organic electronic devices.

Organic Photovoltaics (OPVs): The application of carbazole-based materials in OPVs and perovskite solar cells (PSCs) is an active area of research. researchgate.netnih.gov Carbazole derivatives are noted for their excellent hole-transporting capabilities, high thermal stability, and the ease with which their electronic properties can be tuned. researchgate.net In the context of solar cells, materials with these characteristics are essential for efficiently extracting and transporting charge generated from absorbed light.

Organic Thermoelectrics: The field of organic thermoelectrics, which focuses on converting waste heat into electricity, is another potential application for BCPO derivatives. rsc.org Effective organic thermoelectric materials require a combination of high electrical conductivity and a high Seebeck coefficient, alongside low thermal conductivity. mdpi.com The challenge lies in optimizing these often-interdependent properties.

The phosphine oxide group in BCPO, known for its strong electron-withdrawing nature, and the carbazole moieties could be functionalized to modulate charge carrier concentration and mobility. researchgate.net While pristine organic semiconductors typically have suboptimal transport properties for thermoelectrics, creating organic-inorganic hybrid systems or doping can significantly improve performance. rsc.org The molecular structure of BCPO provides a robust scaffold that could be modified to enhance the necessary thermoelectric properties, opening a potential, albeit less explored, avenue for future research.

Rational Molecular Design of BCPO Analogues for Tailored Optoelectronic Properties

The performance of BCPO in electronic devices is intrinsically linked to its molecular structure. Rational molecular design, often guided by computational modeling, offers a powerful strategy to synthesize new BCPO analogues with precisely tailored optoelectronic properties for specific applications. nih.govresearchgate.netrsc.orgresearchgate.net

The core principle involves modifying the donor (carbazole) and acceptor (phosphine oxide) units or the linkage between them. For instance, the electron-withdrawing strength of the phosphine oxide group can be tuned, which in turn shifts the HOMO and LUMO energy levels. researchgate.net This is critical for optimizing charge injection and transport in multilayer devices like OLEDs.

Key strategies in the molecular design of BCPO analogues include:

Functionalization of Carbazole Units: Introducing different substituents on the carbazole rings can alter their hole-transporting characteristics and influence molecular packing in the solid state. researchgate.net

Modification of the Phosphine Oxide Core: Replacing the phenyl group on the phosphorus atom with other aryl groups can modify the steric and electronic environment, impacting thermal stability and charge transport. researchgate.net Research on analogous phosphine sulfide-based hosts has shown that varying the number of carbazole units can systematically tune the charge-transporting balance of the material. nih.gov

Altering Molecular Geometry: The tetrahedral geometry around the phosphorus atom in BCPO helps to ensure an amorphous morphology by preventing close molecular stacking. researchgate.net This is beneficial for achieving uniform thin films. Designing analogues with different steric profiles can further control intermolecular interactions to optimize emission efficiency and suppress quenching effects. researchgate.net

Computational methods such as DFT and Time-Dependent DFT (TD-DFT) are indispensable tools in this process, allowing researchers to predict the electronic and optical properties of new designs before undertaking complex and costly synthesis. e3s-conferences.orgresearchgate.net This synergy between theoretical prediction and experimental validation accelerates the discovery of next-generation materials.

Table 1: Strategies for Tailoring Optoelectronic Properties of BCPO Analogues
Molecular Modification StrategyTarget PropertyDesired Outcome
Adding electron-donating/withdrawing groups to carbazoleHOMO/LUMO Energy LevelsOptimized charge injection and energy level alignment with adjacent layers.
Increasing the number of carbazole unitsCharge Transport BalanceEnhanced hole-transporting ability relative to electron transport. nih.gov
Introducing bulky substituents on the molecular peripheryFilm Morphology & Thermal StabilityPromotion of amorphous film growth and increased glass transition temperature. researchgate.net
Modifying the bridging phenyl groupsTriplet Energy (ET)Maintaining a high ET to confine excitons in blue phosphorescent emitters.

Advanced In-Situ and Operando Characterization Techniques for Device Physics Understanding

To move beyond trial-and-error device optimization, a deep understanding of the fundamental physical processes occurring within a functioning device is essential. Advanced in-situ (under controlled conditions) and operando (while the device is operating) characterization techniques provide unprecedented insight into film growth, structural changes, and charge carrier dynamics in real-time. jos.ac.cnresearching.cnmdpi.com

While these techniques are often applied to a wide range of organic and perovskite materials, their application to BCPO-based devices can elucidate key structure-property relationships. jos.ac.cnmdpi.com

Examples of relevant techniques include:

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): This technique can be used in-situ to monitor the evolution of molecular packing and orientation of BCPO molecules during the film deposition process. researchgate.net This information is crucial as the orientation of the host material can significantly impact charge mobility and device efficiency.

Scanning Probe Microscopy (SPM): Techniques like Kelvin Probe Force Microscopy (KPFM) can map the surface potential of different layers in a device under operation. researching.cn This would allow researchers to visualize how charge is distributed across the BCPO layer and at its interfaces with other materials, identifying potential regions of charge accumulation or voltage loss.

Spectroscopic Methods: In-situ and operando photoluminescence and Raman spectroscopy can track changes in the molecular and electronic structure of BCPO under electrical stress or prolonged operation. researchgate.net This can help identify degradation mechanisms, such as chemical decomposition or morphological changes, that lead to a decrease in device lifetime. acs.org

These advanced characterization tools bridge the gap between material properties and device performance, enabling a more physics-based approach to optimizing devices containing BCPO and its derivatives. jos.ac.cngatech.eduuab.catpolimi.itspie.orgsemi.org

Development of Sustainable Manufacturing Processes and Recycling Strategies for BCPO-Containing Devices

The growing prevalence of organic electronics, particularly in consumer displays, has brought the environmental impact of their lifecycle into sharp focus. fau.eufau.eu Future research on BCPO and its derivatives must consider sustainability, encompassing both green manufacturing processes and end-of-life recycling. energy.gov

Sustainable Manufacturing: Traditional manufacturing of OLEDs often involves vacuum thermal evaporation, which is an energy-intensive process. aip.org A key research direction is the development of solution-based processing techniques, such as inkjet or roll-to-roll printing, for depositing organic layers. aip.orgaip.org This requires designing BCPO derivatives with improved solubility in environmentally benign solvents, moving away from toxic chlorinated options. fau.eu Adhering to the principles of green chemistry during the synthesis of BCPO itself—by, for example, improving synthesis efficiency to reduce the number of steps and minimize waste—is also a critical goal. fau.euaseglobal.com

Recycling Strategies: OLED devices consist of complex, multi-layered thin films, which makes separating and recovering individual materials challenging. atomfair.com Research is underway to develop effective recycling protocols for these devices. patsnap.com Potential strategies for BCPO-containing devices include:

Chemical Recycling: Using methods like solvent extraction or pyrolysis to break down the device layers and recover valuable organic compounds like the carbazole and phosphine oxide building blocks of BCPO. atomfair.comrootcommunication.co.uk

Mechanical Separation: Developing advanced sorting technologies to separate the glass or plastic substrate, transparent electrodes, and the organic stack. atomfair.com

Design for Disassembly: A proactive approach involves designing devices from the outset to be more easily taken apart, facilitating the recovery of materials like BCPO. atomfair.com

Integrating these sustainable practices throughout the entire lifecycle of BCPO-containing devices is crucial for the long-term viability and ecological soundness of organic electronics. topmostchemical.comnih.govmedcitynews.com

Table 2: Sustainability Approaches for BCPO-Containing Devices
Lifecycle StageSustainable ApproachKey Objective
Synthesis Green Chemistry PrinciplesReduce synthesis steps, minimize use of hazardous reagents, and decrease waste. fau.eu
Manufacturing Solution-Based Processing (e.g., Inkjet Printing)Lower energy consumption compared to vacuum evaporation; reduce material waste. aip.orgaip.org
Device Design Design for DisassemblyFacilitate easier separation of components at the end of life for recycling. atomfair.com
End-of-Life Chemical & Mechanical RecyclingRecover valuable organic materials and inorganic components, minimizing landfill waste. atomfair.comrootcommunication.co.uk

Application of Machine Learning and Artificial Intelligence for Predictive Material Discovery and Optimization of BCPO Derivatives

Data-driven approaches can rapidly screen enormous virtual libraries of molecules to identify candidates with optimal properties. researchgate.net The process typically involves:

Data Generation: Creating a database of known molecules (e.g., various carbazole and phosphine oxide derivatives) and their computationally calculated or experimentally measured properties (e.g., HOMO/LUMO levels, triplet energy, solubility).

Model Training: Using this database to train an ML model to recognize the complex relationships between molecular structure and material properties. nih.gov

High-Throughput Screening: Applying the trained model to predict the properties of thousands or even millions of new, yet-to-be-synthesized BCPO analogues. This process is orders of magnitude faster than performing quantum mechanical calculations for each candidate. schrodinger.com

Active Learning: An advanced workflow where the ML model identifies the most informative molecules to calculate or synthesize next. This data is then used to iteratively retrain and improve the model, efficiently guiding researchers toward the most promising regions of chemical space. schrodinger.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing BCPO (Bis-4-(N-carbazolyl)phenyl)phenylphosphine oxide)?

  • Methodological Answer : BCPO synthesis typically involves coupling reactions between carbazole derivatives and phenylphosphine oxide precursors under inert atmospheres. Key steps include:

  • Purification via sublimation to achieve high purity (>99%) for OLED applications .
  • Characterization using nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Differential scanning calorimetry (DSC) is critical to determine the glass transition temperature (Tg = 137°C) .
  • Table 1 : Key Properties of BCPO
PropertyValueMeasurement Method
Triplet Energy (ET)3.01 eVPhosphorescence spectroscopy
Tg137°CDSC
Purity Threshold≥99%HPLC

Q. How can researchers confirm the identity and purity of AldrichCPR compounds (e.g., 6-Chloro-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine)?

  • Methodological Answer : Sigma-Aldrich explicitly states that analytical data for AldrichCPR compounds are not routinely collected. Researchers must:

  • Perform independent analysis using mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to confirm molecular identity .
  • Quantify purity via HPLC with UV-Vis detection, comparing retention times against reference standards.
  • Cross-validate results with elemental analysis (EA) for stoichiometric consistency .

Advanced Research Questions

Q. How should researchers address discrepancies in reported triplet energy (ET) values for BCPO across studies?

  • Methodological Answer : Variations in ET (e.g., 3.01 eV vs. lower values in older literature) often stem from differences in experimental conditions:

  • Temperature control : Ensure measurements are taken at consistent temperatures (e.g., 77 K for phosphorescence) to avoid thermal quenching .
  • Sample preparation : Use sublimed BCPO to eliminate impurities that distort energy levels.
  • Instrument calibration : Validate spectrofluorometer settings using reference compounds with known ET values .
  • Recommendation : Replicate conflicting studies using standardized protocols and publish comparative datasets to resolve inconsistencies .

Q. What strategies optimize BCPO-based OLED device architectures for enhanced efficiency?

  • Methodological Answer : Device performance depends on balancing charge transport and exciton confinement:

  • Layer thickness optimization : Use atomic force microscopy (AFM) to ensure uniformity in emissive layers (EMLs). Thickness >30 nm may reduce leakage currents .
  • Dopant concentration : Conduct gradient doping experiments (e.g., 5–15 wt%) to identify the ideal host-guest ratio for maximum external quantum efficiency (EQE).
  • Electrode engineering : Pair BCPO with low-work-function cathodes (e.g., LiF/Al) to improve electron injection .
  • Table 2 : Key Parameters for BCPO OLED Optimization
ParameterOptimal RangeImpact on Performance
EML Thickness20–30 nmPrevents current leakage
Dopant Concentration8–12 wt%Maximizes EQE
Cathode MaterialLiF/AlEnhances electron injection

Q. How can researchers mitigate batch-to-batch variability in AldrichCPR compounds during experimental replication?

  • Methodological Answer : Due to limited quality control for AldrichCPR products, implement:

  • Pre-screening protocols : Use liquid chromatography-mass spectrometry (LC-MS) to profile each batch before use .
  • In-house purification : Apply column chromatography or recrystallization to standardize purity thresholds .
  • Documentation : Maintain detailed logs of batch numbers, purification methods, and analytical results to ensure traceability .

Methodological Guidelines for Contradictory Data Analysis

  • Step 1 : Identify variables (e.g., synthesis conditions, instrumentation) across studies.
  • Step 2 : Replicate experiments under controlled conditions, isolating one variable at a time.
  • Step 3 : Use statistical tools (e.g., ANOVA) to quantify the impact of each variable on observed outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.